molecular formula C15H13BrN4O2 B5813716 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole

Cat. No.: B5813716
M. Wt: 361.19 g/mol
InChI Key: IVIIREMXJGQILP-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This specific compound is characterized by the presence of a bromophenyl group and a methoxyphenoxy group attached to the tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The starting material, 4-bromophenyl, is reacted with appropriate reagents to form the bromophenyl intermediate.

    Attachment of the Methoxyphenoxy Group: The bromophenyl intermediate is then reacted with 2-methoxyphenol under specific conditions to attach the methoxyphenoxy group.

    Formation of the Tetrazole Ring: The final step involves the cyclization reaction to form the tetrazole ring, resulting in the formation of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different products.

    Cyclization Reactions: The tetrazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents at elevated temperatures.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted tetrazoles, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.

Scientific Research Applications

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets and pathways. The bromophenyl and methoxyphenoxy groups play a crucial role in its binding affinity and specificity towards these targets. The tetrazole ring is known to participate in hydrogen bonding and other non-covalent interactions, which contribute to its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-(4-bromophenyl)-5-[(4-methoxyphenoxy)methyl]-1H-tetrazole: Similar structure but with a different position of the methoxy group.

    1-(4-chlorophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole: Similar structure but with a chlorine atom instead of a bromine atom.

    1-(4-bromophenyl)-5-[(2-ethoxyphenoxy)methyl]-1H-tetrazole: Similar structure but with an ethoxy group instead of a methoxy group.

Uniqueness

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]-1H-tetrazole is unique due to the specific combination of the bromophenyl and methoxyphenoxy groups attached to the tetrazole ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(2-methoxyphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O2/c1-21-13-4-2-3-5-14(13)22-10-15-17-18-19-20(15)12-8-6-11(16)7-9-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVIIREMXJGQILP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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